4-Amino-2-chloro-6-methyl-5-nitropyrimidine 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
Brand Name: Vulcanchem
CAS No.: 5453-06-5
VCID: VC20785291
InChI: InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(7)9-5(6)8-2/h1H3,(H2,7,8,9)
SMILES: CC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-]
Molecular Formula: C5H5ClN4O2
Molecular Weight: 188.57 g/mol

4-Amino-2-chloro-6-methyl-5-nitropyrimidine

CAS No.: 5453-06-5

Cat. No.: VC20785291

Molecular Formula: C5H5ClN4O2

Molecular Weight: 188.57 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-chloro-6-methyl-5-nitropyrimidine - 5453-06-5

Specification

CAS No. 5453-06-5
Molecular Formula C5H5ClN4O2
Molecular Weight 188.57 g/mol
IUPAC Name 2-chloro-6-methyl-5-nitropyrimidin-4-amine
Standard InChI InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(7)9-5(6)8-2/h1H3,(H2,7,8,9)
Standard InChI Key ZBYYVBFAHVINCE-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-]

Introduction

4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5) is a halogenated nitropyrimidine derivative with applications in synthetic organic chemistry and pharmaceutical research. This compound features a pyrimidine ring substituted with amino, chloro, methyl, and nitro groups, contributing to its reactivity and utility as a chemical intermediate. Below is a detailed analysis of its properties, synthesis, and potential applications.

Key Physical and Chemical Characteristics

PropertyValue/DescriptionSource
Melting Point166–170°C
SolubilitySlight in dichloromethane, ethyl acetate, and methanol
AppearancePale yellow to orange solid
Storage Conditions-20°C, inert atmosphere, light-protected
StabilityToxic; sensitive to moisture and heat

Synthesis and Manufacturing

The compound is synthesized through multistep reactions involving nitration, chlorination, and amination. Key raw materials include:

  • 6-Methyluracil: A precursor for pyrimidine ring formation.

  • Phosphorus oxychloride (POCl₃): Used for chlorination at the 2-position.

  • Nitric acid: Introduces the nitro group at the 5-position.

  • Ammonia: Facilitates amination at the 4-position.

A generalized synthesis pathway involves:

  • Nitration of 6-methyluracil to introduce the nitro group.

  • Chlorination using POCl₃ to substitute the hydroxyl group with chlorine.

  • Amination to replace a leaving group with an amino moiety.

Pharmaceutical Intermediates

  • The nitro group can be reduced to an amine for constructing heterocyclic drugs.

  • Chlorine at the 2-position enables nucleophilic substitution reactions, facilitating coupling with bioactive molecules.

Agrochemical Development

  • Pyrimidine derivatives are explored as fungicides and herbicides. The nitro and chloro groups enhance binding to biological targets.

Research Use

  • Serves as a substrate for studying regioselective reactions in heterocyclic chemistry.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesReactivity
4-Chloro-6-methyl-5-nitropyrimidin-2-amineAmino group at position 2 instead of 4Lower electrophilicity due to steric effects
5-Nitro-2,4-dichloropyrimidineLacks methyl and amino groupsHigher reactivity in SNAr reactions

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